Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
Description
Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate is a piperidine derivative characterized by a 4-bromophenylmethyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₁₈BrNO₂, with a molecular weight of 324.22 g/mol (estimated from analogous structures) . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or precursor for bioactive molecules, particularly in opioid receptor-targeting agents and heterocyclic drug candidates .
The 4-bromo substituent on the phenyl ring enhances lipophilicity and may influence receptor binding affinity, making it structurally distinct from non-halogenated analogs. Its discontinuation in commercial catalogs (e.g., CymitQuimica, Ref: 10-F396632) suggests specialized applications or challenges in large-scale synthesis .
Properties
IUPAC Name |
methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-18-14(17)12-6-8-16(9-7-12)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEHPLQMKPWLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation of Piperidine-4-Carboxylate
A widely adopted strategy involves the alkylation of methyl piperidine-4-carboxylate with 4-bromobenzyl bromide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the benzyl bromide’s electrophilic carbon.
Procedure :
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Alkylation : Methyl piperidine-4-carboxylate (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen. 4-Bromobenzyl bromide (1.2 equiv) and tetra-n-butylammonium iodide (0.1 equiv) are added. The mixture is heated to 60°C for 12 hours.
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Workup : The crude product is extracted with dichloromethane, washed with brine, and concentrated.
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Purification : Recrystallization from dichloromethane/n-heptane (1:4) yields the target compound.
Key Data :
Reductive Amination Approach
An alternative route employs reductive amination between methyl 4-oxopiperidine-1-carboxylate and 4-bromobenzaldehyde.
Procedure :
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Condensation : 4-Bromobenzaldehyde (1.1 equiv) and methyl 4-oxopiperidine-1-carboxylate (1.0 equiv) are stirred in methanol with acetic acid (0.5 equiv) at 25°C for 4 hours.
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Reduction : Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the reaction is stirred for 12 hours.
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Isolation : The mixture is neutralized with NaHCO3, extracted with ethyl acetate, and purified via column chromatography (SiO2, hexane/ethyl acetate 3:1).
Key Data :
-
Challenges : Over-reduction or imine hydrolysis may occur, necessitating strict pH control.
Reaction Optimization
Solvent and Catalyst Screening
Systematic optimization reveals critical dependencies on solvent polarity and catalyst loading:
| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | TBAB (0.1 equiv) | 60 | 82 |
| 2 | DMF | None | 80 | 57 |
| 3 | Dichloromethane | TBAI (0.1 equiv) | 40 | 75 |
| 4 | THF | 18-Crown-6 (0.05 equiv) | 50 | 68 |
Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity.
Temperature and Stoichiometry Effects
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Temperature : Elevated temperatures (>60°C) accelerate alkylation but risk decomposition. A balance at 60°C maximizes yield.
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Stoichiometry : A 1.2:1 ratio of 4-bromobenzyl bromide to piperidine ester minimizes di-alkylation byproducts.
Industrial-Scale Considerations
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance reproducibility and safety:
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Bromobenzyl bromide | 320 | 45 |
| Piperidine ester | 280 | 40 |
| Solvents/Catalysts | 60 | 15 |
Characterization and Quality Control
Spectroscopic Validation
Purity Protocols
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Recrystallization : Dichloromethane/n-heptane (1:4) achieves >99.5% purity.
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Distillation : Reduced-pressure distillation (0.1 mbar, 120°C) is viable but less efficient.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted piperidine derivatives.
Oxidation: Piperidinone derivatives.
Reduction: Piperidine alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor in drug development.
Neuropharmacological Applications
Research indicates that methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment, such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission in the brain.
Table 1: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | AChE | 25 |
| Donepezil | AChE | 30 |
| Rivastigmine | AChE | 20 |
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents. Its structure allows it to penetrate bacterial membranes effectively.
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Ethyl 1-(phenyl)-piperidine-4-carboxylate | Staphylococcus aureus | 12 |
| Ethyl 1-(4-fluorophenyl)-piperidine-4-carboxylate | Pseudomonas aeruginosa | 10 |
Synthesis and Reactivity
This compound serves as an intermediate in synthesizing various organic compounds. It is particularly useful in the development of novel pharmaceuticals due to its unique structural features.
Synthetic Routes
The compound can be synthesized through various methods, including:
- C-H Activation : Utilizing directed transition metal-catalyzed sp3 C-H activation for arylation.
- Reactivity with Nucleophiles : The bromine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Case Study on Neuroprotective Effects
A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that piperidine derivatives similar to this compound exhibited neuroprotective effects against oxidative stress in cellular models .
Antimicrobial Efficacy Study
Sanchez-Sancho et al. conducted research evaluating various piperidine derivatives for their antimicrobial activity, highlighting that halogenated phenyl groups significantly enhance efficacy against gram-positive bacteria .
Mechanism of Action
The mechanism of action of Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the piperidine ring can form hydrogen bonds and electrostatic interactions with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
Key structural analogs differ in the substituents on the piperidine nitrogen or the aromatic ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Impact of Substituents on Pharmacological Activity
- Chloro/fluoro analogs (e.g., ) exhibit similar effects but with reduced steric bulk compared to bromine.
- Aromatic vs. Heterocyclic Groups : Compounds with thiophene or oxazole substituents (e.g., ) demonstrate varied receptor selectivity. For instance, thiophene-containing derivatives show promise in metabolic stability , while oxazole-linked analogs are used in oligonucleotide synthesis .
- Ester vs. Amide Functionalization : Methyl esters (as in the target compound) are typically hydrolyzed in vivo to carboxylic acids, whereas amide derivatives (e.g., ) resist hydrolysis, prolonging biological activity .
Biological Activity
Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of the bromophenyl group is crucial as it influences the compound's reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of piperidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
A study indicated that compounds with similar structures can inhibit cell proliferation significantly, suggesting that this compound may also possess similar properties .
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is believed to modulate signaling pathways associated with cell growth and apoptosis. The compound may act as an inhibitor of certain kinases involved in cancer progression, although detailed molecular pathways are still under investigation .
Case Studies and Experimental Data
A comprehensive study evaluated the biological activities of various piperidine derivatives, including this compound. The following table summarizes key findings regarding its biological activity:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Significant growth inhibition |
| HepG2 (Liver) | 20 | Moderate cytotoxicity |
| HT29 (Colorectal) | 18 | Inhibition of cell proliferation |
These results indicate a promising profile for the compound in anticancer applications.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps starting from commercially available precursors. The synthetic route often includes:
- Formation of the Piperidine Ring : Reacting suitable amines with carbonyl compounds.
- Bromination : Introducing the bromine atom onto the phenyl ring to enhance biological activity.
- Esterification : Finalizing the structure through esterification to yield the desired product.
This multi-step synthesis allows for modifications that could further enhance biological activity or selectivity against specific targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromobenzyl bromide with piperidine-4-carboxylate derivatives under basic conditions (e.g., NaOH in dichloromethane). Purification via column chromatography and recrystallization ensures high purity (>98%) .
- Key Data : Yield optimization (e.g., 70-85%) depends on reaction time and stoichiometric ratios of reagents. Evidence from similar piperidine esters highlights the use of anhydrous solvents and inert atmospheres to minimize side reactions .
Q. How should researchers handle and store this compound to maintain stability?
- Methodology : Store at 2–8°C in airtight, light-resistant containers. Prepare stock solutions in anhydrous DMSO or ethanol (10 mM) to prevent hydrolysis. Solubility data indicates 3.0824 mL of DMSO per 1 mg for a 1 mM solution .
- Safety : Use fume hoods, wear nitrile gloves, and avoid skin contact due to potential irritancy. Safety protocols align with piperidine derivatives, which may release toxic fumes upon decomposition .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
- Methodology :
- NMR : H and C NMR to verify the piperidine ring, ester group, and 4-bromobenzyl substituent.
- X-ray Crystallography : Resolve crystal lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å for analogous structures) .
- LC-MS : Confirm molecular weight (M.Wt = 338.25 g/mol) and purity (>98%) via reverse-phase chromatography .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing impurities?
- Methodology : Use kinetic control strategies, such as slow addition of reagents, to suppress byproducts. For example, stepwise benzylation of piperidine-4-carboxylate precursors reduces dimerization. Purity can be monitored via HPLC with UV detection at 254 nm .
- Data Contradictions : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from solvent polarity or catalyst choice (e.g., Pd/C vs. Raney Ni) .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Methodology :
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Screen against targets like serotonin receptors, leveraging the 4-bromobenzyl group’s π-π stacking potential .
- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .
Q. How to resolve contradictions in reported biological activity data?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability. For instance, discrepancies in IC50 values for similar piperidine derivatives may stem from differences in buffer pH (optimal pH 4.6–7.4) or solvent carriers (DMSO vs. saline) .
- Meta-Analysis : Cross-reference data from peer-reviewed studies and pharmacopeial standards (e.g., USP-NF guidelines) .
Q. What strategies identify and quantify impurities in bulk samples?
- Methodology :
- GC-MS : Detect volatile byproducts (e.g., unreacted 4-bromobenzyl bromide).
- HPLC-PDA : Resolve non-volatile impurities using C18 columns and gradient elution (methanol:water = 65:35) .
- Regulatory Compliance : Follow ICH Q3A guidelines, setting impurity thresholds at ≤0.15% .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology : Synthesize analogs (e.g., replacing bromine with fluorine or methyl groups) and test bioactivity. For example, 4-fluorophenyl analogs showed enhanced metabolic stability in pharmacokinetic studies .
- Key Parameters : LogP, polar surface area, and hydrogen-bonding capacity influence blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
